7-Acetyl-7H-benzo(c)phenothiazine
Description
Historical Development of the Phenothiazine (B1677639) Core and its Derivatives in Academic Research
The journey of phenothiazine chemistry began in the late 19th century, driven by the burgeoning synthetic dye industry. tennessee.edu In 1883, August Bernthsen first synthesized the phenothiazine molecule, a tricyclic system featuring two benzene (B151609) rings fused by a central ring containing sulfur and nitrogen atoms. tennessee.eduwikipedia.org This discovery was linked to the chemistry of methylene (B1212753) blue, a phenothiazine derivative synthesized a few years earlier and famously used by Paul Ehrlich in his pioneering cell-staining experiments. wikipedia.org
For decades, the primary application of phenothiazines remained in the realm of dyes. orientjchem.org However, the 20th century saw a dramatic shift in the scientific focus toward its biological potential. In the 1940s, phenothiazine was introduced as an effective anthelmintic for livestock. wikipedia.org The most transformative discovery occurred in the 1950s with the synthesis of chlorpromazine (B137089). nih.gov Initially investigated for its antihistaminic properties, its profound effects on the central nervous system were soon recognized, heralding the age of modern psychopharmacology. nih.govcore.ac.uk
The success of chlorpromazine as the first effective antipsychotic medication triggered an explosion of academic and industrial research into phenothiazine derivatives. nih.govscispace.com This systematic exploration of structure-activity relationships established phenothiazine as a prototypical pharmaceutical lead structure. wikipedia.org Researchers began modifying the core phenothiazine structure, particularly at the nitrogen atom, leading to a vast library of compounds with a wide spectrum of pharmacological activities, including antihistaminic, antiemetic, antimicrobial, and antitumor properties. tennessee.eduorientjchem.orgscispace.com
Table 1: Key Milestones in the Development of Phenothiazine Chemistry
| Year | Milestone | Significance |
|---|---|---|
| 1876 | Synthesis of Methylene Blue by Heinrich Caro. wikipedia.org | A foundational phenothiazine derivative that became crucial in histology and microbiology. wikipedia.org |
| 1883 | First synthesis of the phenothiazine core by August Bernthsen. tennessee.eduwikipedia.org | Established the fundamental tricyclic structure for future research. tennessee.edu |
| c. 1940 | Introduction of phenothiazine as a veterinary anthelmintic. wikipedia.org | Marked the first major therapeutic application of the phenothiazine core. wikipedia.org |
| 1950 | Synthesis of chlorpromazine at Rhône-Poulenc. nih.gov | Led to the first effective antipsychotic drug, revolutionizing psychiatric medicine. nih.gov |
| 1950s-Present | Extensive derivatization and research. nih.govscispace.com | Established phenothiazine as a versatile scaffold for drug discovery, yielding compounds with diverse biological activities. scispace.comresearchgate.net |
Overview of the Benzo(c)phenothiazine Scaffold in Synthetic and Medicinal Chemistry
Building upon the versatile phenothiazine core, researchers began exploring annulated derivatives, where additional benzene rings are fused to the parent structure. This led to the investigation of benzophenothiazines, which exist as angular or linear isomers. The benzo(c)phenothiazine scaffold represents one such angular isomer.
Compared to the parent phenothiazine, the chemistry of benzophenothiazines is less extensively documented, presenting an area ripe for chemotherapeutic investigation. tennessee.edu The primary motivation for synthesizing these more complex structures is the prospect of discovering novel biological activities or modulating the properties of known phenothiazine-based agents. tennessee.edu Early research dating back to 1942 demonstrated that some simple benzophenothiazine derivatives exhibited tumor growth inhibition, providing an early signal of their potential in oncology. tennessee.edu
Synthetic efforts have targeted various benzophenothiazine systems. For instance, academic work has focused on the preparation of 7-(dialkylaminoalkyl)-benzo[c]phenothiazines, which are structurally analogous to therapeutically useful phenothiazine drugs. tennessee.edu Similarly, series of 12-(dialkylaminoalkyl)-benzo[a]phenothiazines have been synthesized for pharmacological screening. tennessee.edu These studies highlight a strategic approach: leveraging the established pharmacological value of N-alkyl side chains from phenothiazine chemistry and applying it to the benzophenothiazine framework. Research has also extended to more complex fused systems, such as benzo[a] tennessee.eduCurrent time information in Bangalore, IN.benzothiazino[3,2-c]-phenothiazines, and the study of the immunomodulatory effects of benzo[a]phenothiazines. acs.orgnih.gov
Table 2: Examples of Investigated Benzophenothiazine Scaffolds
| Scaffold Type | Area of Academic Inquiry | Reference |
|---|---|---|
| Simple Benzophenothiazines | Tumor growth inhibition. tennessee.edu | tennessee.edu |
| 7-(Dialkylaminoalkyl)-benzo[c]phenothiazines | Synthesis for pharmacological evaluation, CNS and anti-cancer activity. tennessee.edu | tennessee.edu |
| 12-(Dialkylaminoalkyl)-benzo[a]phenothiazines | Synthesis for pharmacological evaluation. tennessee.edu | tennessee.edu |
| Benzo[a]phenothiazines | Immunomodulation studies. nih.gov | nih.gov |
| Benzo[a] tennessee.eduCurrent time information in Bangalore, IN.benzothiazino[3,2-c]-phenothiazines | Synthesis of complex heterocyclic dyes. acs.org | acs.org |
Significance of Acetyl Substitution at the 7-Position in Benzo(c)phenothiazine Derivatives for Academic Inquiry
The substitution at the nitrogen atom of the phenothiazine core is a critical determinant of a derivative's chemical and biological properties. conicet.gov.ar In 7-Acetyl-7H-benzo(c)phenothiazine, the key feature is the acetyl group (-COCH₃) attached to the nitrogen at position 7 of the benzo[c]phenothiazine ring system. This N-acetylation is a significant modification explored widely within the broader family of phenothiazines for several reasons.
From a chemical standpoint, the introduction of an electron-withdrawing acetyl group directly onto the nitrogen atom fundamentally alters the electronic character of the heterocyclic system. It decreases the electron-donating ability of the nitrogen, which can influence the molecule's reactivity, conformation, and interactions with biological targets. For instance, spectroscopic studies of N-acyl phenothiazines show evidence of chirality due to hindered rotation around the N-carbonyl bond, leading to distinct conformational isomers. conicet.gov.ar
From a biological perspective, N-acylation serves as a tool to modulate pharmacological activity. While N-alkylation of phenothiazines often leads to potent neuroleptic and antihistaminic drugs, N-acylation has been investigated in other therapeutic contexts. conicet.gov.ar Academic research has shown that N-acetyl phenothiazine derivatives can possess significant antifungal activity, with some compounds showing potency comparable to clinical antifungals. researchgate.net In other studies, while simple N-acylation of the phenothiazine ring did not yield strong antimitotic agents, related phenothiazine-ketone hybrids demonstrated potent tubulin polymerization inhibition and significant antitumor effects. nih.gov Furthermore, conjugating phenothiazines with other molecules via an acetyl linker has been explored as a strategy to create derivatives with antioxidant properties. researchgate.net
Therefore, the specific academic interest in this compound lies in understanding how this N-acetylation modifies the properties of the benzo(c)phenothiazine scaffold. The acetyl group is expected to influence its conformational dynamics, electronic distribution, and potential as a scaffold for new therapeutic agents, building on the knowledge gained from simpler N-acetylated phenothiazines. It represents a specific chemical probe to explore structure-activity relationships within this less-studied class of heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5395-10-8 |
|---|---|
Molecular Formula |
C18H13NOS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-benzo[c]phenothiazin-7-ylethanone |
InChI |
InChI=1S/C18H13NOS/c1-12(20)19-15-8-4-5-9-17(15)21-18-14-7-3-2-6-13(14)10-11-16(18)19/h2-11H,1H3 |
InChI Key |
DNMSLRGIMHCTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C3=CC=CC=C3C=C2)SC4=CC=CC=C41 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Acetyl 7h Benzo C Phenothiazine and Its Analogs
Classical Synthetic Approaches for Benzo(c)phenothiazines
The foundational methods for constructing the benzo(c)phenothiazine core rely on established organic reactions that have been refined over time. These classical approaches, primarily cyclization and condensation reactions, form the bedrock of phenothiazine (B1677639) chemistry.
Cyclization Reactions for Benzo(c)phenothiazine Core Formation
The ring-closure or cyclization reaction is a cornerstone in the synthesis of the phenothiazine tricycle. A widely utilized classical method involves the thionation of diarylamines, where a diphenylamine (B1679370) derivative is fused with sulfur, typically in the presence of a catalyst like iodine, to form the phenothiazine ring. tandfonline.com This method, while effective, can be arduous and may lead to degradation reactions. tandfonline.com
Another significant cyclization strategy is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction can be adapted for phenothiazine synthesis, though it often involves multiple steps. orientjchem.org The Ullmann cyclization, a copper-catalyzed reaction, also serves as a viable, albeit older, route for forming the phenothiazine nucleus from appropriate precursors. researchgate.net More direct routes, such as the reaction of cyclohexanones with 2-aminobenzenethiols, have also been developed, offering a transition-metal-free pathway to the phenothiazine skeleton. rsc.org
Condensation Reactions in the Construction of the Benzo(c)phenothiazine System
Condensation reactions provide a direct pathway to the benzophenothiazine structure. A notable example is the high-temperature condensation of 2-aminothiophenol (B119425) with 2,3-dihydroxynaphthalene, which directly yields the benzo[c]phenothiazine core. acs.org Base-catalyzed condensation reactions are also employed, particularly for synthesizing more complex, substituted derivatives like tetraaza benzoxazinophenothiazines. researchgate.netorientjchem.org These reactions typically involve the condensation of an activated chlorophenoxazinone intermediate with a substituted thiol. researchgate.netorientjchem.org Similarly, the fusion of diphenylamine with sulfur represents a form of condensation to yield the basic phenothiazine structure. scispace.com
Advanced Synthetic Strategies for 7-Acetyl-7H-benzo(c)phenothiazine Derivatives
To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic strategies have been developed. These modern techniques offer improved yields, higher selectivity, and more environmentally friendly conditions for the synthesis of this compound and its analogs.
Transition Metal-Catalyzed Coupling Reactions in Phenothiazine Synthesis
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for forming carbon-nitrogen and carbon-sulfur bonds essential for the phenothiazine framework. researchgate.netblazingprojects.com Palladium-catalyzed multicomponent reactions have been developed to synthesize diaryl phenothiazine derivatives in a one-pot fashion with moderate to excellent yields. researchgate.net Copper-catalyzed reactions are also prominent, used for procedures like the directed ortho C-H diarylamination of anilines to build triarylamine precursors. researchgate.net
While many methods rely on transition metals, transition-metal-free alternatives are also being explored. For instance, an efficient potassium carbonate-mediated tandem C–S and C–N coupling reaction between N-(2-iodophenyl)acetamides and 2-halo-benzenethiols has been developed, negating the need for a metal catalyst or ligand. rsc.org
Table 1: Comparison of Catalytic Systems in Phenothiazine Synthesis
| Catalytic System | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Palladium | Three-component arylation-amination | One-pot synthesis, good yields | researchgate.net |
| Copper(I) | One-pot reaction of propargyl phenothiazine | High yields, regioselective | researchgate.net |
| Iron(III) triflimide | Dual-catalytic ortho-thioarylation | Efficient for protected and unprotected anilines | researchgate.net |
| Brønsted Acid | C–H amination of arenes | Organocatalytic, operational simplicity | rsc.org |
Microwave-Assisted Synthetic Routes for Phenothiazine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.net For phenothiazine synthesis, microwave irradiation significantly reduces reaction times and often improves yields compared to conventional heating. researchgate.netnih.gov
This technology has been successfully applied to the thionation of diphenylamines, a key step in forming the phenothiazine core, often performed in "dry media" (adsorbed on inorganic supports like alumina) or solvent-free conditions. tandfonline.comcdnsciencepub.com The acetylation of the phenothiazine nitrogen to produce N-acetyl derivatives, such as this compound, is also highly efficient under microwave irradiation, yielding almost quantitative results with high chemoselectivity. cdnsciencepub.com
Table 2: Microwave-Assisted Synthesis of Phenothiazine Derivatives
| Reaction | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Thionation of biphenyl (B1667301) amines | Sulphur, Iodine, Microwave irradiation (8-10 min) | Environmentally benign, better yield, reduced steps | orientjchem.org |
| Duff formylation of phenothiazine | Urotropine, acetic acid, microwave irradiation | Shorter reaction time, good yields | nih.govcdnsciencepub.com |
| Acetylation of phenothiazine | Acetic anhydride, phosphoric acid, microwave irradiation | Excellent yields, high chemoselectivity | cdnsciencepub.com |
Ultrasound-Assisted Synthetic Approaches for Enhanced Yields and Selectivity
The use of ultrasonic irradiation is another green chemistry approach that enhances reaction rates and yields in the synthesis of phenothiazine derivatives. beilstein-journals.orgresearchgate.net Sonochemistry promotes chemical reactions through acoustic cavitation, often leading to a dramatic reduction in reaction times and an improved quality of the final products. epa.gov
Ultrasound has been effectively used for the N-alkylation of phenothiazines and related heterocycles in the presence of a base like potassium hydroxide. epa.gov Condensation reactions, such as the formation of phenothiazine-based hydrazones, also show improved rates and yields when carried out under sonication compared to classical methods. researchgate.netdntb.gov.ua This technique provides an efficient and environmentally friendly alternative for the synthesis and functionalization of the phenothiazine scaffold. beilstein-journals.org
Table 3: Ultrasound-Assisted Synthesis of Phenothiazine Derivatives
| Reaction Type | Reagents/Conditions | Key Advantages | Reference |
|---|---|---|---|
| N-Alkylation | Potassium hydroxide, DMSO or DMF, ultrasonic irradiation | Dramatic reduction in reaction time, increased yield | epa.gov |
| Strecker reaction | Trimethylsilyl cyanide, PEG, ultrasonic irradiation | Efficient, simple, ecofriendly, excellent yields | beilstein-journals.org |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzo(c)phenothiazine |
| Phenothiazine |
| Diphenylamine |
| 2-Aminothiophenol |
| 2,3-Dihydroxynaphthalene |
| 11-Amino-6-chlorobenzo[a]-8,10-diazaphenoxazin-5-one |
| N-(2-Iodophenyl)acetamide |
| 2-Halo-benzenethiol |
| 4-Fluorobenzonitrile |
| Urotropine |
| Acetic anhydride |
| Potassium hydroxide |
One-Pot Multicomponent Reactions for Constructing Phenothiazine Scaffolds
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures, such as the phenothiazine core, from simple, readily available starting materials in a single synthetic operation. beilstein-journals.org This approach enhances synthetic efficiency by minimizing purification steps, reducing solvent waste, and saving time.
Several MCR strategies have been developed for the construction of phenothiazine and its derivatives. A notable example involves the palladium-catalyzed double C–N arylation, which efficiently assembles the tricyclic phenothiazine system. beilstein-journals.org Other methods utilize the condensation of substituted anilines and sulfur sources with various coupling partners. For instance, azine derivatives of phenothiazines have been constructed through one-pot reactions involving 1-(4a, 10a-dihydro-10H-phenothiazin-2-yl)ethan-1-one and other reagents. ekb.egekb.eg Similarly, novel phenothiazine derivatives have been synthesized via MCRs using N-alkyl-3-formylphenothiazine as a key building block under reflux or ultrasonic conditions. researchgate.net An iodine-containing reagent has also been used to promote a three-component reaction between cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts to selectively produce phenothiazines. researchgate.net
Table 1: Examples of One-Pot Multicomponent Reactions for Phenothiazine Synthesis
| Key Reactants | Catalyst/Promoter | Reaction Type | Reference |
|---|---|---|---|
| Aryl Halides, Amines | Palladium Catalyst | Double C–N Arylation | beilstein-journals.org |
| 1-(4a, 10a-dihydro-10H-phenothiazin-2-yl)ethan-1-one, Various Reagents | Not specified | Azine Formation | ekb.egekb.eg |
| N-alkyl-3-formylphenothiazine, Heterocyclic precursors | Not specified (Reflux/Ultrasound) | Condensation/Cyclization | researchgate.net |
| Cyclohexanones, Elemental Sulfur, Ammonium Salts | Iodine | Three-Component Reaction | researchgate.net |
Metalation Strategies for Site-Specific Functionalization of Benzo(c)phenothiazine
Site-specific functionalization of the benzo(c)phenothiazine nucleus is crucial for developing analogs with tailored properties. Metalation, particularly directed C-H activation, has emerged as a powerful strategy for introducing substituents at specific positions that might be inaccessible through classical electrophilic substitution reactions. researchgate.netrsc.org This approach relies on the use of a directing group to guide a metalating agent to a specific C-H bond, typically in the ortho position. nih.gov
Research into the metalation of 7H-benzo[c]phenothiazine has been undertaken to explore new methods for introducing substituents. One study specifically investigated the metalation of 7H-benzo[c]phenothiazine with n-butyllithium to facilitate the introduction of functionalities into less accessible positions of the benzophenothiazine nucleus. tennessee.edu More broadly, transition-metal-catalyzed C-H functionalization offers a range of possibilities. For example, gold-catalyzed carbene transfer reactions have been shown to achieve site-selective C-H functionalization at the para-position relative to the nitrogen atom in phenothiazine derivatives. researchgate.net The choice of metalating agent, directing group, and reaction conditions dictates the regioselectivity of the functionalization, allowing for precise control over the final molecular structure. rsc.orgnih.gov
Table 2: Metalation Strategies for Phenothiazine Functionalization
| Core Scaffold | Metalating Agent/Catalyst | Strategy | Position Functionalized | Reference |
|---|---|---|---|---|
| 7H-benzo[c]phenothiazine | n-Butyllithium | Direct Metalation | Not specified | tennessee.edu |
| Phenothiazine | Gold Catalyst | Directed C-H Carbene Transfer | C-H para to Nitrogen | researchgate.net |
| Aromatic O-Carbamates | Organolithium Reagents | Directed ortho Metalation (DoM) | ortho to Carbamate | nih.gov |
Combinatorial Synthesis Approaches for Generating Phenothiazine Libraries
Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large, diverse collections of compounds known as chemical libraries. nih.govwjahr.com This methodology is particularly valuable in drug discovery and materials science for identifying molecules with desired properties from a large pool of candidates. The core principle involves the systematic and repetitive connection of various "building blocks" to a central scaffold. nih.gov
This approach has been applied to the phenothiazine scaffold to generate focused libraries for biological screening. researchgate.netgoogle.com The synthesis typically involves a common core, such as 7H-benzo(c)phenothiazine, which is then functionalized in a systematic manner with a variety of substituents. Parallel synthesis techniques, either on solid supports or in solution-phase, allow for the efficient creation of these libraries. For example, a phenothiazine core could be chloroacetylated and subsequently reacted with a diverse set of amines to produce a library of amide derivatives. researchgate.net This strategy allows for the rapid exploration of structure-activity relationships by modifying substituents at various positions on the phenothiazine ring system.
Table 3: Conceptual Framework for a Combinatorial Phenothiazine Library
| Core Scaffold | Variable Position 1 (R1) | Variable Position 2 (R2) | Synthetic Approach | Reference |
|---|---|---|---|---|
| Phenothiazine | -H, -Cl, -CH3, -OCH3 | -H, -COCH3 | Parallel Synthesis | wjahr.com |
| 10-H-Phenothiazine | N/A | -CO-CH2-NH-(Aryl/Alkyl Group Set A, B, C...) | Multi-step Parallel Synthesis | researchgate.net |
| General Heterocycle | Building Block Set 1 | Building Block Set 2 | Split-Pool Synthesis | nih.gov |
Advanced Structural Characterization of 7 Acetyl 7h Benzo C Phenothiazine and Its Derivatives
Spectroscopic Elucidation Techniques for Molecular Architecture.
Spectroscopic methods are fundamental to determining the molecular structure of 7-Acetyl-7H-benzo(c)phenothiazine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and electronic properties can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, HSQC, HMBC, NOESY) for Structural Assignments.
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecular structure of this compound. While specific spectral data for this compound is not publicly available, the analysis would follow established principles for related phenothiazine (B1677639) derivatives. d-nb.inforesearchgate.nettpcj.orgbiotech-asia.orgresearchgate.net
One-dimensional (1D) NMR spectra provide initial information. The ¹H NMR spectrum would show signals for the aromatic protons on the fused benzene (B151609) and phenothiazine rings, with their chemical shifts and coupling constants revealing their relative positions. The acetyl group would be identifiable by a characteristic singlet for the methyl protons (CH₃) in the region of 2.0-2.5 ppm. biotech-asia.org
Two-dimensional (2D) NMR experiments are crucial for confirming the complete structural assignment. researchgate.netsdsu.eduscience.gov
COSY (Correlation Spectroscopy) would reveal ¹H-¹H spin-spin couplings, helping to trace the connectivity of protons within each aromatic ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of each carbon atom that bears a proton. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying long-range (2-3 bond) correlations between protons and carbons. This would be critical for establishing the connectivity between the different rings and linking the acetyl group to the nitrogen atom of the phenothiazine core. sdsu.edu For instance, a correlation between the acetyl methyl protons and the carbonyl carbon, as well as with the adjacent carbon atoms on the phenothiazine ring, would confirm the N-acetylation.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is vital for determining the molecule's spatial arrangement and conformation. researchgate.net
The following table illustrates typical ¹H and ¹³C NMR chemical shift ranges expected for the core structure of phenothiazine derivatives, which would be applicable to this compound.
| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons (Ar-H) | 6.5 - 8.0 | 115 - 150 |
| Acetyl Protons (N-CO-CH ₃) | 2.0 - 2.5 | 20 - 30 |
| Acetyl Carbonyl (C =O) | - | 168 - 172 |
| Data is generalized from typical values for N-acetylated phenothiazine derivatives. researchgate.nettpcj.orgresearchgate.net |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis.
FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. clockss.org The spectrum of an N-acetylated phenothiazine derivative typically displays several characteristic absorption bands. orientjchem.org The most prominent would be the strong carbonyl (C=O) stretching vibration from the acetyl group, which is expected to appear in the range of 1660-1700 cm⁻¹. mdpi.com Other key vibrational bands include C-H stretching for the aromatic rings (above 3000 cm⁻¹) and the methyl group (around 2920-2980 cm⁻¹), C=C stretching vibrations within the aromatic rings (1450-1600 cm⁻¹), and C-N stretching vibrations (1250-1350 cm⁻¹). orientjchem.org The C-S bond in the phenothiazine ring also gives rise to characteristic absorptions. clockss.org
The table below summarizes the expected FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1660 - 1700 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-H (methyl) | Stretch | 2920 - 2980 |
| Aryl C-N | Stretch | 1250 - 1350 |
| Data is generalized from typical values for N-acetylated phenothiazine derivatives. orientjchem.orgmdpi.com |
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. ontosight.ai For this compound (C₂₀H₁₄N₂OS), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. A characteristic fragmentation for N-acetylated phenothiazines is the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O, 42 Da), leading to the formation of a stable benzo(c)phenothiazine cation. arizona.edu Subsequent fragmentations would involve the breakdown of the heterocyclic ring system.
| Ion | Proposed Formula | Significance |
| [M]⁺ | [C₂₀H₁₄N₂OS]⁺ | Molecular Ion |
| [M - 42]⁺ | [C₁₈H₁₂N₂S]⁺ | Loss of ketene (CH₂=C=O) from the acetyl group |
| Fragmentation data is based on established patterns for N-acetylated heterocycles. |
UV-Visible and Photoluminescence Spectroscopies for Electronic Transitions and Photophysical Properties.
Photoluminescence spectroscopy investigates the emission of light from the molecule after it has absorbed photons. Many phenothiazine derivatives are known to be fluorescent. researchgate.net The emission spectrum provides information about the energy of the excited state and can be sensitive to the molecular environment. For instance, Benzo[a] iucr.orgresearchgate.netbenzothiazino[3,2-c]phenothiazine displays fluorescence with a maximum emission at 658 nm when excited at its absorption maximum. iucr.orgiucr.orgnih.gov The photophysical properties, including the Stokes shift (the difference between absorption and emission maxima), are critical for applications in materials science, such as organic semiconductors. iucr.org
X-ray Crystallographic Analysis for Absolute Configuration and Molecular Conformation.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecular conformation and packing in the crystal lattice. rsc.org
While the crystal structure for this compound itself is not reported, analysis of related phenothiazine structures reveals key features. The core phenothiazine ring system is not planar but adopts a folded or "butterfly" conformation along the N-S axis. rsc.org The degree of this folding, known as the dihedral angle, is a critical conformational parameter. For example, in 10-Acetyl-10H-phenothiazine 5-oxide, π–π stacking interactions between the aromatic rings of adjacent molecules help to stabilize the crystal structure. nih.goviucr.org
In the related fused system, Benzo[a] iucr.orgresearchgate.netbenzothiazino[3,2-c]phenothiazine, the molecule is nearly planar, with a very small dihedral angle of 1.73(19)° between the peripheral phenyl rings. iucr.orgiucr.orgresearchgate.netnih.govnih.gov The crystal packing is characterized by π–π stacking distances of 3.438(3) Å. researchgate.net Such data is crucial for understanding intermolecular interactions that govern the properties of the material in the solid state.
The table below contains representative crystallographic data for the related compound Benzo[a] iucr.orgresearchgate.netbenzothiazino[3,2-c]phenothiazine.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iucr.orgiucr.orgresearchgate.netnih.govnih.gov |
| Space Group | P2₁/c | iucr.orgiucr.orgresearchgate.netnih.govnih.gov |
| a (Å) | 15.399(3) | researchgate.net |
| b (Å) | 7.4740(15) | researchgate.net |
| c (Å) | 30.697(6) | researchgate.net |
| β (°) | 100.08(3) | researchgate.net |
| Dihedral Angle (°) | 1.73(19) | iucr.orgiucr.orgresearchgate.netnih.govnih.gov |
| π-π Stacking Distance (Å) | 3.438(3) | iucr.orgiucr.orgresearchgate.netnih.govnih.gov |
Conformational Analysis of the this compound System in Solution and Solid States.
The conformation of the this compound system is a key aspect of its stereochemistry. As established by X-ray studies of numerous phenothiazine derivatives, the central thiazine (B8601807) ring is typically non-planar and exists in a folded conformation in the solid state. rsc.orgiucr.org The degree of folding can be influenced by the nature of the substituents on the nitrogen atom and the aromatic rings.
In solution, the molecule may exhibit conformational flexibility. Techniques like variable-temperature NMR spectroscopy can be used to study the dynamics of ring inversion. The energy barrier for this process can provide insight into the molecule's rigidity. The orientation of the N-acetyl group relative to the phenothiazine ring system is also of interest. Due to steric hindrance, there might be restricted rotation around the C-N amide bond, which could potentially lead to the existence of different rotational isomers (rotamers) in solution. acs.org Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data to model the different possible conformers and determine their relative energies. nepjol.infoarxiv.org These studies help to predict the most stable conformation in both the gas phase and in solution, providing a comprehensive understanding of the molecule's three-dimensional shape. biotech-asia.org
Structure Activity Relationship Sar Studies of 7 Acetyl 7h Benzo C Phenothiazine Analogs
Influence of the Acetyl Group Position and Modifications on In Vitro Biological Activities
The acetyl group at the N-7 position of the benzo(c)phenothiazine ring system plays a significant role in modulating the in vitro biological activities of these compounds. Modifications to this acyl group can lead to substantial changes in potency and selectivity. amazonaws.comresearchgate.net
The N-acylation of phenothiazines, including benzo(c)phenothiazine, has been shown to influence their biological profiles, including cytotoxic and antimicrobial activities. amazonaws.comnih.gov For instance, several N-acylphenothiazines have demonstrated higher cytotoxic activity against human leukemia and squamous carcinoma cell lines compared to the parent phenothiazine (B1677639). nih.gov It is hypothesized that the biological potential of these N-acyl moieties may be linked to the radical nature of the acyl group. researchgate.net
Studies on various N-acylphenothiazines have revealed that the nature of the acyl group is a determinant of biological activity. While the acetyl group is a common starting point, other acyl substitutions can lead to varied effects. For example, the introduction of different acyl chlorides can result in a series of N-acylphenothiazines with a range of biological activities. researchgate.net The N-acylation of the phenothiazine ring has been explored in the development of inhibitors for enzymes like farnesyltransferase (FTase) and tubulin polymerization, which are relevant in cancer research. However, in some cases, the N-acylation of the phenothiazine ring did not lead to a significant increase in antimitotic activity. mdpi.com
Table 1: Influence of N-Acyl Group on Cytotoxic Activity
| Compound | Parent Scaffold | N-Acyl Group | Relative Cytotoxic Activity |
|---|---|---|---|
| Phenothiazine | Phenothiazine | None | Baseline |
| N-Acetylphenothiazine | Phenothiazine | Acetyl | Higher than parent nih.gov |
| Other N-Acylphenothiazines | Phenothiazine | Various | Variable, some higher than parent nih.gov |
This table provides a generalized summary based on available literature. Specific activity levels can vary significantly depending on the cell line and assay conditions.
Impact of Substituents on the Benzo(c)phenothiazine Ring System on Biological Efficacy
The electronic nature of substituents on the aromatic rings of the benzo(c)phenothiazine core can significantly influence the molecule's reactivity and biological function. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the heterocyclic system, which can affect binding affinities for target proteins and metabolic stability. researchgate.netslideshare.net
For phenothiazine derivatives in general, the presence of an electron-withdrawing group, such as a trifluoromethyl (-CF3) or a chloro (-Cl) group, at position C-2 is known to enhance antipsychotic activity. if-pan.krakow.plslideshare.net This is attributed to the creation of a more favorable electrostatic interaction with the target receptor. Conversely, electron-donating groups, such as a methoxy (B1213986) (-OCH3) group, have also been shown to increase the anti-MDR (multidrug resistance) activity of some phenothiazine analogs. if-pan.krakow.pl
In the context of antioxidant activity, the presence of electron-donating groups on the phenothiazine ring has been shown to enhance this property. researchgate.net This suggests that for different biological activities, the optimal electronic properties of the substituents may vary. The specific placement of these groups on the benzo(c)phenothiazine nucleus is crucial, as this determines their influence on the key structural features involved in biological interactions.
For instance, bulky substituents on the ortho-phenyl ring of some phenylhydroxamic acids containing a phenothiazine moiety were found to have a negative contribution to their activity against certain enzymes. tandfonline.com This indicates that for specific targets, a less sterically hindered conformation is preferred for optimal binding.
The tricyclic core of phenothiazines is not planar, and the introduction of substituents can further influence the degree of folding along the nitrogen-sulfur axis. This conformational flexibility is a key determinant of how the molecule presents its pharmacophoric features to a receptor. A deeper understanding of these conformational preferences is essential for the rational design of analogs with improved biological efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For phenothiazine and its derivatives, including benzo(c)phenothiazines, QSAR studies have been instrumental in predicting their efficacy and in guiding the synthesis of new, more active analogs. researchgate.netptfarm.placs.org
QSAR models are built by developing mathematical equations that relate physicochemical properties or structural features of the molecules (descriptors) to their in vitro biological activity. These descriptors can include electronic properties (such as partial charges and dipole moments), steric parameters (like molecular volume and surface area), and hydrophobic characteristics (such as the partition coefficient, log P). acs.org
Several QSAR studies have been conducted on phenothiazine derivatives to understand their multidrug resistance-modulating activity, pro-apoptotic effects, and cytotoxicity. ptfarm.placs.org For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to analyze the steric, electrostatic, and hydrophobic fields of phenothiazines and related drugs. acs.org These studies have highlighted the importance of hydrophobicity as a key factor in explaining the differences in the anti-MDR activity of these compounds. acs.org
By generating statistically significant and predictive QSAR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. ptfarm.plresearchgate.net This approach saves time and resources in the drug discovery process. For 7-Acetyl-7H-benzo(c)phenothiazine analogs, developing specific QSAR models could provide valuable insights into the structural requirements for their desired biological effects.
Relationship between Side-Chain Length, Hydrophobicity, and In Vitro Biological Effects
The nature of the side chain attached to the nitrogen atom of the phenothiazine ring system is a well-established determinant of biological activity. In the case of this compound analogs, modifications to the side chain, particularly its length and hydrophobicity, can lead to significant changes in their in vitro effects. nih.gov
For many phenothiazine derivatives, a three-carbon alkyl chain connecting the nitrogen of the heterocyclic core to a terminal amine has been found to be optimal for neuroleptic activity. slideshare.netnih.gov This specific side-chain length is thought to allow for the correct spatial orientation of the terminal amine group to interact with the target receptor. slideshare.net
Hydrophobicity, often quantified by the partition coefficient (log P), is another critical parameter. The lipophilicity of the side chain influences the compound's ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins. amazonaws.comnih.gov Studies on phenothiazine hybrids have shown that altering the N-10 substitutions with alkyl, piperazine, or acyl groups can significantly influence lipophilicity and, consequently, receptor binding for antipsychotic, antimicrobial, and anticancer activities. amazonaws.com
In the context of farnesyltransferase inhibition, a shorter length of the carbon chain between the phenothiazine nitrogen and an amide group led to a decrease in inhibitory activity, underscoring the importance of an optimal side-chain length. mdpi.com Therefore, a systematic investigation of the side-chain length and hydrophobicity of this compound analogs is crucial for optimizing their biological profiles.
Molecular and Cellular Mechanisms of Action of 7 Acetyl 7h Benzo C Phenothiazine in Vitro Research
Modulation of Intracellular Signaling Pathways
Phenothiazine (B1677639) compounds are known to influence key intracellular signaling pathways involved in cell growth, proliferation, and survival. frontiersin.org While direct studies on 7-Acetyl-7H-benzo(c)phenothiazine's effects on the PI3K/AKT/mTOR pathway and FOXO transcription factors are not extensively detailed in the provided results, the broader class of phenothiazines has been shown to inhibit the PI3K/Akt and MAPK/ERK1/2 signaling pathways. frontiersin.orgfrontiersin.org Inhibition of these pathways can lead to the activation of FOXO transcription factors, which in turn can induce cell cycle arrest and apoptosis. nih.gov The PI3K/AKT/mTOR pathway is a critical regulator of protein stability for certain oncogenic proteins, and its inhibition can decrease their half-life. nih.gov It is plausible that this compound, as a phenothiazine derivative, may exert its effects through similar modulations of these crucial signaling cascades.
Induction of Cell Cycle Arrest and Apoptosis in Cultured Cell Lines
A significant aspect of the anticancer activity of phenothiazine derivatives is their ability to halt the cell cycle and induce programmed cell death (apoptosis) in cancer cells. ptfarm.plnih.gov Various phenothiazines have been demonstrated to cause cell cycle arrest at different phases. For instance, some derivatives induce a G0/G1 arrest, which has been linked to the inactivation of PI3K/AKT and JNK/MAPK signaling pathways. frontiersin.org Others, however, can cause a G2/M phase arrest. frontiersin.org This induction of cell cycle arrest is a critical step that often precedes apoptosis. nih.gov The apoptotic process can be triggered through various mechanisms, including the activation of caspases. researchgate.net Research on novel heterocyclic derivatives has shown that potent cytotoxic compounds can induce cell cycle arrest at the S and G2/M phases, leading to apoptosis. nih.gov While specific data for this compound is limited, the general activity of phenothiazines suggests it likely shares these pro-apoptotic and cell cycle-disrupting capabilities. ptfarm.plresearchgate.net
Interactions with Specific Intracellular Enzymes and Receptors
The molecular interactions of phenothiazine derivatives extend to specific enzymes and receptors within the cell, contributing to their biological effects.
Histone Deacetylase 6 (HDAC6): HDAC6, a predominantly cytoplasmic enzyme, is a target for some anticancer drugs. nih.govnih.gov It plays a role in various cellular processes, including cell motility and protein degradation. nih.gov While some phenothiazine-based compounds have been investigated as HDAC inhibitors, the introduction of certain chemical groups can significantly alter their selectivity and potency. tandfonline.comnih.gov For example, the incorporation of a nitrogen atom into the phenothiazine framework has been shown to increase selectivity for HDAC6. nih.gov Conversely, adding an ortho-phenyl group to some phenothiazine-bearing molecules has been found to decrease their binding affinity to HDAC6. nih.gov The specific interaction of this compound with HDAC6 has not been explicitly detailed, but the broader research into phenothiazine derivatives as HDAC inhibitors suggests this as a potential area of interaction. rsc.org
Farnesyltransferase: Farnesyltransferase is another enzyme implicated in cancer development, and its inhibition is a strategy in cancer chemotherapy. mdpi.com Some phenothiazine-cyanochalcone hybrids have been designed as dual inhibitors of both farnesyltransferase and tubulin polymerization, highlighting the potential for phenothiazine scaffolds to interact with this enzyme. mdpi.com This dual-inhibition approach aims to interfere with multiple mitotic events in cancer cells. mdpi.com
Table 1: Investigated Intracellular Targets of Phenothiazine Derivatives
| Target | Role in Cancer | Interaction with Phenothiazines |
|---|---|---|
| PI3K/AKT/mTOR Pathway | Regulates cell growth, proliferation, and survival. frontiersin.orgnih.gov | Inhibition by some phenothiazine derivatives. frontiersin.orgfrontiersin.org |
| FOXO Transcription Factors | Induce cell cycle arrest and apoptosis. nih.gov | Activated upon inhibition of PI3K/AKT pathway. nih.gov |
| Cell Cycle Checkpoints | Regulate progression through the cell cycle. frontiersin.org | Induction of G0/G1 or G2/M arrest. frontiersin.org |
| Apoptotic Pathways | Mediate programmed cell death. ptfarm.pl | Induction of apoptosis, often via caspase activation. researchgate.net |
| Histone Deacetylase 6 (HDAC6) | Involved in cell motility and protein degradation. nih.gov | Inhibition by some phenothiazine-based compounds. nih.govrsc.org |
| Farnesyltransferase | Enzyme involved in post-translational modification of proteins crucial for cell signaling. mdpi.com | Inhibition by some phenothiazine-cyanochalcone hybrids. mdpi.com |
| P-glycoprotein (P-gp) | A drug efflux pump contributing to multidrug resistance. nih.govnih.gov | Inhibition by various phenothiazine derivatives. nih.govnih.gov |
Effects on Cellular Transport Functions
A significant challenge in cancer treatment is multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov P-gp functions as an efflux pump, actively removing cytotoxic drugs from cancer cells and reducing their efficacy. science.gov Phenothiazine derivatives have been widely studied as MDR modulators due to their ability to inhibit the transport function of P-gp. researchgate.netnih.gov This inhibition is thought to occur through direct interaction with the transporter, potentially at the drug-binding site or an allosteric site, thereby preventing the efflux of anticancer drugs. researchgate.net The lipophilic nature of phenothiazines facilitates their interaction with the cell membrane, which is also believed to be a part of the mechanism for P-gp inhibition. nih.govnih.gov By blocking P-gp, these compounds can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.
Investigation of Interactions with Biological Membranes and Subsequent Property Modifications
The amphiphilic nature of phenothiazines, possessing both hydrophobic and hydrophilic regions, allows them to readily interact with biological membranes. brieflands.com This interaction is a key aspect of their biological activity. nih.govresearchgate.net The lipophilic character of these compounds enables them to penetrate cell membranes. nih.govresearchgate.net Once embedded within the membrane, they can alter its properties. brieflands.com This modification of the membrane is linked to the mechanism by which phenothiazine derivatives, including likely this compound, inhibit the function of membrane-bound proteins like P-glycoprotein. nih.gov The interaction with and subsequent modification of biological membranes is a fundamental aspect of the cellular mechanism of action for this class of compounds. newcastle.edu.au
Analysis of Lysosomal Accumulation and Resultant Permeabilization or Dysfunction
Phenothiazines are known to be lysosomotropic, meaning they accumulate within the acidic environment of lysosomes. nih.gov This accumulation can lead to lysosomal dysfunction. nih.gov In some cancer cell lines, treatment with phenothiazines has been shown to cause a rapid increase in markers of autophagy, indicating an effect on lysosomal function. nih.gov The cytotoxic effects of phenothiazines in certain cancer cells have been correlated with this induced lysosomal dysfunction rather than the induction of apoptosis. nih.gov This suggests that for some cancer types, the primary mechanism of cell death induced by phenothiazines may be through the disruption of lysosomal homeostasis. nih.gov
Investigation of Synergistic or Additive Effects with Other Agents in In Vitro Models
The ability of phenothiazine derivatives to inhibit drug efflux pumps like P-glycoprotein makes them prime candidates for use in combination therapies. researchgate.net By reversing multidrug resistance, they can enhance the efficacy of conventional chemotherapeutic agents. researchgate.net Studies have shown that some phenothiazine derivatives exhibit a synergistic effect when combined with drugs like doxorubicin (B1662922) in resistant cell lines. researchgate.net This synergistic action allows for the potential to overcome drug resistance and improve treatment outcomes. The development of molecular hybrids that combine the properties of phenothiazines with other active moieties is also an active area of research, aiming to create compounds with dual or enhanced activities. mdpi.comacs.orgresearchgate.net
Derivatization and Hybridization Strategies for 7 Acetyl 7h Benzo C Phenothiazine
Synthesis of Novel Analogs through Targeted Structural Diversification of the Parent Compound
The synthesis of novel analogs of 7-Acetyl-7H-benzo(c)phenothiazine often begins with the modification of the parent 7H-benzo(c)phenothiazine structure. A key reaction is the cyclization of N-phenylnaphthalen-2-amine in the presence of sulfur and iodine to form the 7H-benzo[c]phenothiazine core unipd.it. The acetyl group is then introduced at the N-7 position.
Structural diversification is achieved by introducing various substituents at different positions on the benzo(c)phenothiazine nucleus. This can be accomplished through several synthetic methodologies:
N-Alkylation: The nitrogen at position 7 can be alkylated with various alkylaminoalkyl groups, a strategy that has been explored for phenothiazine (B1677639) derivatives to enhance their therapeutic properties tennessee.edu. This approach is a primary focus in the preparation of 7-(dialkylaminoalkyl)-benzo[c]phenothiazines tennessee.edu.
Aromatization and Substitution: The synthesis of certain benzo[c]phenanthridine (B1199836) derivatives, which share structural similarities, involves steps like aromatization, chlorination, and subsequent substitution with various amines nih.gov. These methods could potentially be adapted for the diversification of the benzo(c)phenothiazine scaffold.
Modern Coupling Reactions: The use of modern organic synthesis protocols, such as the Buchwald-Hartwig amination, has been reported for the functionalization of phenothiazine-related heterocycles, allowing for the introduction of aryl groups unipd.itcasirmediapublishing.com. This represents a powerful tool for creating a diverse library of analogs.
The goal of this targeted diversification is to explore the structure-activity relationships, leading to compounds with improved biological profiles. For instance, modifications to the phenothiazine ring have been shown to lead to derivatives with notable anticancer effects brieflands.com.
Table 1: Examples of Synthetic Strategies for Phenothiazine and Benzophenothiazine Diversification
| Strategy | Reagents/Conditions | Resulting Modification | Reference |
| N-Alkylation | Dialkylaminoalkyl halides | Attachment of alkylaminoalkyl chains at the N-7 position | tennessee.edu |
| Cyclization | N-phenyl-2-naphthylamines, sulfur, iodine | Formation of the core 12H-benzo[c]phenothiazine structure | thieme-connect.de |
| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | Introduction of aryl groups at the nitrogen atom | unipd.itcasirmediapublishing.com |
| Aromatization/Chlorination/Substitution | Various reagents | Introduction of diverse functional groups on the aromatic rings | nih.gov |
Molecular Hybridization with Other Bioactive Scaffolds (e.g., chalcones, dithiocarbamates, pyrazoles) to Create Novel Conjugates
Molecular hybridization is a prominent strategy in drug discovery that involves combining two or more pharmacophores to create a single molecule with potentially synergistic or additive biological activities nih.govnih.gov. This approach has been applied to the phenothiazine scaffold to develop novel conjugates with enhanced properties.
Chalcone (B49325) Hybrids: Chalcones, known for their α,β-unsaturated ketone functionality, possess a wide range of biological activities nih.govresearchgate.net. Hybrid molecules linking a phenothiazine system to a chalcone moiety have been synthesized and investigated for their cytotoxic and other biological effects nih.gov. For example, phenothiazine-chalcone hybrids have been reported as potent inhibitors of human farnesyltransferase nih.gov. The synthesis of these hybrids often involves the Claisen-Schmidt condensation of an appropriate phenothiazine-containing aldehyde with an acetophenone (B1666503) derivative nih.gov.
Dithiocarbamate (B8719985) Hybrids: Dithiocarbamates are another class of compounds with recognized biological potential nih.gov. The hybridization of phenothiazine with dithiocarbamate scaffolds has yielded novel derivatives. For instance, a series of phenothiazine-dithiocarbamate hybrids were synthesized and evaluated for their antiproliferative activity nih.govnih.gov. The synthetic strategy typically involves linking the two moieties through a suitable spacer nih.gov.
Pyrazole (B372694) Hybrids: Pyrazoles are five-membered heterocyclic compounds with a broad spectrum of pharmacological activities nih.govnih.gov. The synthesis of phenothiazine derivatives bearing a pyrazole unit has been explored to create new molecules with potential therapeutic applications mdpi.com. The synthesis of such hybrids can be achieved through various condensation reactions involving appropriately functionalized phenothiazine and pyrazole precursors mdpi.comacs.org.
Table 2: Examples of Bioactive Scaffolds Hybridized with Phenothiazine Derivatives
| Bioactive Scaffold | Rationale for Hybridization | Example of Biological Activity Investigated | Reference |
| Chalcone | Combines the biological activities of both phenothiazines and chalcones. | Farnesyltransferase inhibition, anticancer activity. | nih.govnih.gov |
| Dithiocarbamate | Aims to create synergistic effects from the two distinct pharmacophores. | Anticancer activity. | nih.govnih.gov |
| Pyrazole | Explores the combined therapeutic potential of phenothiazine and pyrazole moieties. | Protein farnesyltransferase inhibition. | mdpi.com |
Development of Advanced Carrier Systems for Enhanced In Vitro Delivery (excluding specific dosage formulations)
To improve the in vitro delivery and efficacy of phenothiazine derivatives, including potentially this compound, researchers have investigated various advanced carrier systems. These systems aim to enhance solubility, stability, and cellular uptake of the compounds preprints.org.
Polymeric Nanoparticles: Polymeric nanoparticles, such as nanospheres and micelles, have been evaluated as delivery systems for phenothiazine derivatives nih.govnih.gov. These nanoparticles can encapsulate the drug, potentially improving its delivery to target cells in an in vitro setting. Studies have shown that micelles, in particular, can exhibit high drug-loading capacity and efficient release, leading to enhanced cytotoxic effects against cancer cells compared to nanospheres nih.govnih.gov. The choice of polymer, such as those based on polylactic acid (PLA), is crucial for the performance of these nanoparticles nih.govnih.gov.
PEGylation and TEGylation: The modification of phenothiazine derivatives with poly(ethylene glycol) (PEG) or tri(ethylene glycol) (TEG) has been explored to improve their physicochemical properties mdpi.com. These modifications can lead to the formation of imine-linked derivatives, which may exhibit pH-responsive behavior, potentially allowing for controlled release in the acidic microenvironment of tumor cells in vitro mdpi.com.
Cyclodextrin (B1172386) Formulations: Cyclodextrins are used to enhance the solubility and stability of lipophilic drugs google.com. While not specifically documented for this compound, the use of cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin, has been shown to overcome formulation challenges for other brain-targeting drug delivery systems, suggesting a potential application for enhancing the in vitro testing of poorly soluble phenothiazine analogs google.com.
These advanced carrier systems offer promising avenues for improving the in vitro evaluation of novel this compound analogs and hybrids by addressing potential limitations related to their physicochemical properties.
Table 3: Advanced Carrier Systems for Phenothiazine Derivatives
| Carrier System | Description | Potential Advantages for In Vitro Delivery | Reference |
| Polymeric Micelles | Self-assembling colloidal particles with a core-shell structure. | High drug-loading capacity, enhanced solubility, efficient drug release. | nih.govnih.gov |
| Polymeric Nanospheres | Solid, spherical polymeric particles. | Controlled release, potential for surface modification. | nih.govnih.gov |
| PEGylated/TEGylated Derivatives | Covalent attachment of PEG or TEG chains to the drug molecule. | Improved solubility, potential for pH-responsive release. | mdpi.com |
Computational and Theoretical Investigations of 7 Acetyl 7h Benzo C Phenothiazine
Molecular Docking Studies with Relevant Biological Receptors and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its target receptor.
No specific molecular docking studies for 7-Acetyl-7H-benzo(c)phenothiazine have been reported in the reviewed literature.
For context, molecular docking studies on other phenothiazine (B1677639) derivatives have been performed to investigate their potential as inhibitors for various biological targets. For instance, novel phenothiazine derivatives have been docked into the active sites of receptors like the human synaptic GABA-A receptor to assess their potential as anxiolytic agents. biotech-asia.orgresearchgate.netresearchgate.net Similarly, phenothiazine-based compounds have been evaluated as inhibitors of histone deacetylase 6 (HDAC6) through molecular modeling and docking studies to understand their structure-activity relationships. tandfonline.comnih.gov These studies typically report binding affinities and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the phenothiazine scaffold and the amino acid residues of the target protein.
Molecular Orbital Calculations and Electronic Structure Analysis (HOMO/LUMO energy levels, charge distribution)
Molecular orbital calculations, particularly the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability and its ability to participate in charge transfer processes.
There are no specific publications detailing the HOMO/LUMO energy levels or charge distribution for this compound.
However, computational studies on other phenothiazine derivatives using Density Functional Theory (DFT) have been conducted. These studies reveal that the HOMO is typically localized on the electron-rich phenothiazine ring system, while the LUMO is often distributed across the acceptor part of the molecule, indicating potential for intramolecular charge transfer. nih.govscience.gov The HOMO-LUMO gap in these related compounds has been found to be a critical parameter in determining their application in areas like organic solar cells. nih.gov For example, DFT investigations on novel phenothiazine-based compounds for organic solar cells have shown HOMO-LUMO energy gaps in the range of 2.14–2.30 eV. nih.gov
Table 1: Representative HOMO/LUMO Energy Data for General Phenothiazine Derivatives (Illustrative) No specific data is available for this compound. The following table is for illustrative purposes based on general phenothiazine studies.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenothiazine-based Dyes | ~ -5.0 to -5.5 | ~ -2.5 to -3.0 | ~ 2.0 to 2.5 |
Quantum Chemical Calculations for Stability, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are powerful tools for predicting the geometric structure, stability, reactivity, and spectroscopic properties of molecules. Methods like DFT are commonly employed for this purpose.
No specific quantum chemical calculations for this compound were found in the public domain.
For other phenothiazine compounds, quantum chemical calculations have been used to predict their physicochemical properties and reactivity. nih.govnrel.gov These calculations can provide insights into parameters such as electronic chemical potential, chemical hardness, and electrophilicity, which are important for understanding a compound's behavior in biological systems. nrel.gov Furthermore, such calculations can aid in the interpretation of experimental spectroscopic data.
Conformational Landscape Exploration and Potential Energy Surface Analysis
The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies.
Specific conformational analysis or potential energy surface studies for this compound have not been published.
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogues.
No QSAR models specifically developed for or including this compound were identified in the literature.
QSAR studies have been conducted on various classes of phenothiazine derivatives to understand the structural requirements for their biological activities, such as multidrug resistance modulation. ptfarm.plnih.gov These studies often use descriptors related to hydrophobicity, electronic properties, and steric factors to build predictive models. For instance, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to phenothiazines to map the structural regions important for activity. nih.gov
Interactions with Biomolecules in Controlled in Vitro Environments
Binding Studies with Purified Proteins and Nucleic Acids
There is a lack of specific published research on the binding of 7-Acetyl-7H-benzo(c)phenothiazine with purified proteins such as enzymes or transport proteins, and with nucleic acids like DNA. The planar, aromatic structure of the benzo[c]phenothiazine core suggests a potential for π-π stacking interactions, which are common in the binding of molecules to both proteins and DNA. researchgate.net
Phenothiazine (B1677639) derivatives have been shown to interact with various proteins. For instance, some have been investigated as inhibitors of tubulin polymerization and human farnesyltransferase. nih.govmdpi.com The binding of these derivatives often involves insertion into hydrophobic pockets or active sites of the proteins.
Regarding nucleic acids, the flat structure of polycyclic aromatic compounds, including some phenothiazines, allows them to intercalate between the base pairs of DNA. This mode of binding can significantly affect DNA's structure and function. While this is a known mechanism for some related compounds, direct evidence for this compound's ability to bind DNA in this manner is not documented.
Modulation of Specific Enzyme Activity Profiles
While direct enzymatic inhibition data for this compound is not available, the phenothiazine scaffold is a known "privileged structure" in medicinal chemistry and has been incorporated into inhibitors of various enzymes.
Histone Deacetylases (HDACs):
A number of phenothiazine-based compounds have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation. nih.govnih.gov For example, a study on phenothiazine-based benzhydroxamic acids identified potent and selective inhibitors of HDAC6. nih.gov Although this compound was not among the compounds tested, this research highlights the potential of the phenothiazine core to be adapted for HDAC inhibition. The inhibitory activity of these compounds is typically measured as the half-maximal inhibitory concentration (IC50).
Farnesyltransferase:
Human farnesyltransferase (FTase) is another enzyme target for which phenothiazine derivatives have been explored. nih.govmdpi.com FTase is a key enzyme in post-translational modification of proteins, including the Ras protein, which is implicated in cancer. A study on phenothiazine- and carbazole-cyanochalcones identified several compounds that inhibit human farnesyltransferase in vitro. nih.gov The data below illustrates the kind of inhibitory activity reported for some phenothiazine derivatives against human farnesyltransferase, though it must be stressed that these are not values for this compound.
Illustrative In Vitro Farnesyltransferase Inhibitory Activity of Selected Phenothiazine Derivatives
| Compound | Inhibition of h-FTase at 100 µM (%) | IC50 (µM) | Reference |
|---|---|---|---|
| Phenothiazine-cyanochalcone derivative 1q | Not Reported | 44.85 | mdpi.com |
| Phenothiazine-chalcone X | Not Reported | 0.009 | nih.gov |
Effects on DNA Integrity and Function
Specific studies on the effects of this compound on DNA integrity and function, such as intercalation or strand cleavage, are not found in the reviewed literature. However, the planar tricyclic structure of the benzo[c]phenothiazine core is a feature often associated with DNA intercalating agents. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to conformational changes, inhibition of replication and transcription, and potentially DNA strand breaks. The biological activities of many polycyclic aromatic compounds are attributed to this mechanism. Without experimental data, any statement on the ability of this compound to cause DNA intercalation or cleavage remains speculative.
Future Research Directions and Unexplored Avenues in 7 Acetyl 7h Benzo C Phenothiazine Research
Exploration of Novel and Sustainable Synthetic Pathways for Derivatives
The future synthesis of 7-Acetyl-7H-benzo(c)phenothiazine derivatives will likely move beyond traditional methods towards more efficient, sustainable, and diverse chemical strategies. Modern synthetic techniques that have enhanced the diversity of phenothiazine (B1677639) compounds include heterogeneous catalyst-assisted, microwave-assisted, and ultrasound-assisted synthesis. researchgate.net For instance, ultrasound-mediated approaches have been successfully used to synthesize phenothiazine derivatives through Claisen-Schmidt condensation. researchgate.net
Furthermore, transition metal-catalyzed reactions, such as Rh(III)-catalyzed C-H thiolation followed by Cu(II)-catalyzed C-N amination, have enabled the one-pot synthesis of various phenothiazine products. researchgate.net Exploring similar tandem reactions for the benzo[c]phenothiazine core could streamline the production of complex derivatives. Another promising avenue is the use of one-pot multicomponent reactions, which have been employed to generate heterocyclic derivatives incorporating phenothiazine, sometimes utilizing ultrasonic methods to improve efficiency. researchgate.net These advanced methods offer the potential to rapidly generate libraries of novel this compound analogues for screening.
In-depth Mechanistic Elucidation at the Atomic and Sub-Cellular Levels
A critical future direction is to unravel the precise mechanisms of action of this compound derivatives at both the atomic and sub-cellular levels. While many studies report the biological effects of phenothiazines, a deep understanding of their molecular interactions and downstream cellular consequences is often lacking. Future research should aim to identify how these compounds distribute within eukaryotic cells and accumulate in specific organelles, a process that can be investigated through advanced imaging and analytical techniques. umich.edu
At the atomic level, molecular docking studies are crucial for elucidating binding modes. For example, research on other heterocyclic compounds has successfully used docking to show how they bind to both the catalytic and peripheral anionic sites of enzymes like acetylcholinesterase. researchgate.net Similar computational approaches can predict how this compound derivatives interact with their biological targets, identifying key residues for binding. researchgate.net This information is invaluable for understanding the basis of their activity and for guiding the rational design of more potent and selective molecules.
Rational Design of Highly Selective and Potent Derivatives based on Advanced SAR Insights
Building on mechanistic insights, future work must focus on the rational design of derivatives with enhanced potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this effort, revealing how specific structural modifications influence pharmacological efficacy. researchgate.net For the broader phenothiazine class, it is known that even slight changes in the substitution pattern can lead to significant differences in biological activity. scispace.com
For instance, in the development of phenothiazine-based histone deacetylase 6 (HDAC6) inhibitors, incorporating a nitrogen atom into the phenothiazine framework was found to increase both potency and selectivity. nih.gov Similarly, studies on novel phenothiazine derivatives screened against liver cancer cells revealed that certain side-chain modifications led to significantly higher cytotoxicity. bilkent.edu.tr A key goal for this compound research will be to establish similar SAR models, guiding the synthesis of compounds optimized for specific targets.
Table 1: Cytotoxicity of Selected Phenothiazine Derivatives in Liver Cancer Cell Lines
| Compound | Description | IC50 in Hep3B Cells (μM) | IC50 in SkHep1 Cells (μM) | Source |
|---|---|---|---|---|
| PTZ | Basic Phenothiazine Scaffold | >100 | >100 | bilkent.edu.tr |
| TFP | Trifluoperazine (Commercial Drug) | 14.6 | 15.9 | bilkent.edu.tr |
| PCP | Prochlorperazine (Commercial Drug) | 17.0 | 18.1 | bilkent.edu.tr |
| Compound 8 | Novel Derivative | 13.6 | 19.6 | bilkent.edu.tr |
| Compound 9 | Novel Derivative | 11.0 | 20.6 | bilkent.edu.tr |
| Compound 10 | Novel Derivative | 12.7 | 21.1 | bilkent.edu.tr |
| Compound 25 | Novel Derivative | 15.5 | 16.8 | bilkent.edu.tr |
Application of Advanced Computational Modeling for De Novo Compound Design
Advanced computational modeling is set to revolutionize the design of novel this compound derivatives. De novo design algorithms and molecular docking simulations can be used to create and evaluate virtual compounds before committing to chemical synthesis. chemcomp.com This approach was effectively used in the development of thiazole-based anticancer agents, where molecules were designed, filtered in silico for drug-like properties, and then synthesized for biological testing. researchgate.net
Computational tools can predict crucial physicochemical parameters (LogP, molecular weight, polar surface area) and assess binding affinity to target proteins. orientjchem.org For example, molecular docking of phenothiazine-cyanochalcones into the active sites of farnesyltransferase and tubulin helped rationalize their inhibitory activity. mdpi.com Applying these computational strategies to the this compound scaffold will accelerate the discovery of new lead compounds by prioritizing the synthesis of molecules with the highest predicted potency and most favorable drug-like properties.
Investigation of Emerging In Vitro Biological Targets and Pathways
A significant opportunity lies in screening this compound derivatives against a wide array of emerging biological targets. The parent phenothiazine structure is a privileged scaffold known to interact with numerous biological systems, suggesting that its benzo[c] analogue could also possess a broad spectrum of activity. tennessee.eduresearchgate.net
Future research should explore targets beyond the traditional central nervous system applications. Promising areas of investigation include cancer, infectious diseases, and inflammatory disorders. researchgate.netresearchgate.net Specific molecular targets that have been identified for various phenothiazine derivatives include histone deacetylase 6 (HDAC6), tubulin, farnesyltransferase, and various protein kinases. nih.govmdpi.com Screening campaigns against panels of cancer cell lines and enzymes will be essential to uncover new therapeutic applications for this compound class. researchgate.netbilkent.edu.tr
Table 2: Investigated Biological Targets for Phenothiazine-Based Compounds
| Target Class | Specific Target/Cell Line | Observed Effect | Source |
|---|---|---|---|
| Enzyme Inhibition | Histone Deacetylase 6 (HDAC6) | Selective inhibition, with >500-fold selectivity over other HDACs for some derivatives. | nih.gov |
| Enzyme Inhibition | Farnesyltransferase (FTase) | Dual inhibition with tubulin polymerization. | mdpi.com |
| Anticancer | HeLa (Cervical Cancer) | Cytotoxicity and induction of lactate (B86563) dehydrogenase (LDH) release. | researchgate.net |
| Anticancer | Hep3B & SkHep1 (Liver Cancer) | Cytotoxicity with IC50 values in the low micromolar range for novel derivatives. | bilkent.edu.tr |
| Anticancer | MCF-7 (Breast Cancer) | Anticancer activity reported for various derivatives. | researchgate.net |
| Cytoskeletal Disruption | Tubulin Polymerization | Inhibition, often in conjunction with FTase inhibition. | mdpi.com |
Development of Advanced Materials Based on the Benzo(c)phenothiazine Scaffold for Optoelectronic or Catalytic Applications
The unique electronic properties of the phenothiazine core make it an attractive building block for advanced materials. researchgate.net Phenothiazine and its derivatives are electron-rich, possess good thermal stability, and have a non-planar, butterfly-like structure that can prevent molecular aggregation, making them ideal for optoelectronic applications. researchgate.netresearchgate.net These characteristics have led to their use as strong electron-donating groups in materials for dye-sensitized solar cells and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Future research should focus on leveraging the specific benzo[c]phenothiazine scaffold to create novel materials. Fused heterocyclic aromatic compounds are of great interest as alternatives to traditional oligoacenes in organic electronics. nih.gov For example, a related benzo[a] researchgate.netnih.govbenzothiazino[3,2-c]phenothiazine was synthesized and used to construct a single-crystal field-effect transistor, demonstrating unique optical and electrical properties, including fluorescence extending into the near-infrared spectrum. nih.gov Another unexplored avenue is the development of visible-light organophotocatalysts, a field where other electron donor-acceptor systems based on heterocyclic motifs have shown significant promise. rsc.org
Q & A
Basic Research Questions
Q. What are the key structural features of 7-Acetyl-7H-benzo(c)phenothiazine, and how do they influence its reactivity?
- The compound consists of a phenothiazine core fused with a benzo ring and an acetyl group at the 7-position. The electron-rich sulfur and nitrogen atoms in the heterocyclic system enable diverse functionalization, while the acetyl group introduces steric and electronic effects that modulate reactivity. Structural characterization typically employs -NMR, -NMR, and FT-IR spectroscopy to confirm substitution patterns and electronic environments .
Q. What synthetic methodologies are commonly used to prepare this compound?
- Synthesis involves multi-step alkylation and functionalization. For example:
Alkylation : Reacting the parent phenothiazine with methyl iodide to introduce substituents.
Chemoselective reduction : Using NaBH to stabilize intermediates.
Ester hydrolysis : Converting esters to hydroxamic acids for biological applications.
These steps require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions .
Q. How are physicochemical properties like pKa and solubility determined for this compound?
- Potentiometric titration and capillary electrophoresis (CE) are standard methods for pKa determination in mixed-solvent systems (e.g., MeOH/HO). Solubility is assessed via shake-flask experiments with HPLC quantification. The acetyl group may lower solubility in polar solvents compared to non-acetylated phenothiazines .
Advanced Research Questions
Q. How can this compound be integrated into the design of histone deacetylase (HDAC) inhibitors?
- The compound’s hydroxamic acid derivatives (e.g., benzhydroxamic acids) act as zinc-binding groups in HDAC inhibition. Experimental design involves:
- Structural mimicry : Aligning the acetylated phenothiazine core with Tubastatin A analogues for selectivity.
- Enzymatic assays : Testing inhibitory activity against HDAC isoforms (e.g., HDAC6) using fluorogenic substrates.
Contradictory activity data across isoforms require validation via X-ray crystallography or molecular docking .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC values) for this compound?
- Methodological rigor : Ensure consistent assay conditions (pH, temperature, solvent composition).
- Data triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Meta-analysis : Compare findings with structurally similar derivatives to identify trends in structure-activity relationships (SAR) .
Q. How do advanced spectroscopic methods elucidate the electronic properties of this compound?
- Time-resolved fluorescence : Measures excited-state lifetimes to assess charge-transfer characteristics.
- EPR spectroscopy : Detects radical intermediates formed during redox processes.
- DFT calculations : Predict HOMO-LUMO gaps and electron distribution, validated by UV-Vis and cyclic voltammetry .
Q. What experimental precautions mitigate dimerization or degradation during studies?
- Stability assays : Monitor solutions under varying pH, light, and temperature conditions via HPLC.
- Inert atmospheres : Use argon/vacuum lines for oxygen-sensitive reactions.
- Additives : Include radical scavengers (e.g., BHT) in storage buffers. Dimerization, observed in benzo-phenothiazines under oxidative conditions, can be minimized by avoiding strong oxidizers .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., pKa variability in different solvents), apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
- Data Reporting : Include detailed synthetic protocols (e.g., equivalents of reagents, purification steps) to ensure reproducibility. Reference standard spectra (e.g., NIST data ) for structural validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
